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Compound of Interest

Compound Name: Desacetylripariochromene B

Cat. No.: B15559222

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed account of a plausible total synthesis route for
Desacetylripariochromene B, a derivative of the naturally occurring chromene,
Ripariochromene B. While a direct total synthesis for Desacetylripariochromene B is not
explicitly detailed in the literature under this name, a synthetic strategy can be devised based
on established methods for the synthesis of closely related substituted chromenes.

Ripariochromene B is understood to be 6-acetyl-5-hydroxy-2,2-dimethyl-2H-chromene.
Consequently, Desacetylripariochromene B would be the corresponding compound lacking
the acetyl group, which could be either 5-hydroxy-2,2-dimethyl-2H-chromene or a derivative
where the acetyl group is modified. For the purpose of this protocol, we will focus on a synthetic
route to the core structure and subsequent functionalization, which can be adapted to yield the

target molecule.

The proposed synthetic pathway commences with a commercially available starting material
and employs key reactions such as the Pechmann condensation to construct the chromene
core, followed by functional group manipulations to achieve the desired substitution pattern.

Proposed Retrosynthetic Analysis

A logical retrosynthetic pathway for Desacetylripariochromene B (target molecule) involves
the formation of the chromene ring as a key step. The synthesis can be approached from a
substituted phenol and an a,B3-unsaturated aldehyde or its equivalent.
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Experimental Protocols

The total synthesis is divided into several key stages, each with its detailed experimental
protocol.

Stage 1: Synthesis of the Chromene Core via Pechmann Condensation

The construction of the 2,2-dimethyl-2H-chromene core is a critical step. While various
methods exist for chromene synthesis, the reaction of a phenol with 3-methyl-2-butenal (prenal)
in the presence of a catalyst is a common and effective approach.

Protocol 1: Synthesis of 5-Hydroxy-2,2-dimethyl-2H-chromene

Reaction Setup: To a solution of 1,2,4-benzenetriol (1.0 eq) in a suitable solvent such as
toluene or dioxane, add a catalytic amount of a Lewis acid (e.g., BFs-OEtz, 0.1 eq).

o Addition of Reagent: Slowly add 3-methyl-2-butenal (prenal, 1.2 eq) to the reaction mixture
at room temperature.

o Reaction Conditions: Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the
progress by Thin Layer Chromatography (TLC). The reaction is generally complete within 4-8
hours.

o Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a
saturated aqueous solution of sodium bicarbonate.

o Extraction: Extract the aqueous layer with a suitable organic solvent (e.qg., ethyl acetate, 3 x
50 mL).

 Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure. The crude product can be purified by column
chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to
afford 5-hydroxy-2,2-dimethyl-2H-chromene.

Stage 2: Introduction of the Acetyl Group (Synthesis of Ripariochromene B)

To synthesize the parent compound, Ripariochromene B, an acetyl group can be introduced
onto the chromene ring system via a Friedel-Crafts acylation.
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Protocol 2: Fries Rearrangement for the Synthesis of 6-Acetyl-5-hydroxy-2,2-dimethyl-2H-
chromene (Ripariochromene B)

e Acetylation of Phenol: To a solution of 5-hydroxy-2,2-dimethyl-2H-chromene (1.0 eq) in
acetic anhydride (5.0 eq), add a catalytic amount of sulfuric acid. Stir the mixture at room
temperature for 2-4 hours.

o Work-up: Pour the reaction mixture into ice-water and extract with diethyl ether. Wash the
organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous
sodium sulfate. Evaporate the solvent to yield the acetylated chromene.

» Fries Rearrangement: To the acetylated chromene, add a Lewis acid such as aluminum
chloride (AICls, 1.5 eq) in a solvent like nitrobenzene or carbon disulfide at 0 °C.

o Reaction Conditions: Slowly warm the reaction to room temperature and then heat to 50-60
°C for 2-3 hours.

o Work-up: Cool the reaction mixture and pour it onto a mixture of crushed ice and
concentrated hydrochloric acid.

o Extraction and Purification: Extract the product with diethyl ether, wash with water, dry over
anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography
(silica gel, hexane/ethyl acetate) to obtain 6-acetyl-5-hydroxy-2,2-dimethyl-2H-chromene.

Stage 3: Deacetylation to Yield Desacetylripariochromene B

The final step involves the removal of the acetyl group. This can be achieved through various
methods, including retro-Friedel-Crafts reaction or Baeyer-Villiger oxidation followed by
hydrolysis.

Protocol 3: Deacetylation via Retro-Friedel-Crafts Reaction

o Reaction Setup: Dissolve 6-acetyl-5-hydroxy-2,2-dimethyl-2H-chromene (1.0 eq) in a
suitable high-boiling solvent such as diphenyl ether.

o Catalyst: Add a strong acid catalyst, for example, polyphosphoric acid (PPA).
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» Reaction Conditions: Heat the mixture to a high temperature (e.g., 200-250 °C) and monitor

the reaction by TLC.

o Work-up and Purification: After completion, cool the reaction mixture and dilute it with a

suitable solvent. Wash with aqueous bicarbonate solution, dry the organic layer, and purify

by column chromatography to yield 5-hydroxy-2,2-dimethyl-2H-chromene.

Data Presentation
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Key Spectroscopic

g/mol) Data (Expected)
1H NMR: Signals for
5-Hydroxy-2,2- gem-dimethyl, vinyl
dimethyl-2H- C11H1202 176.21 protons, and aromatic
chromene protons. IR: O-H
stretch.
6-Acetyl-5-hydroxy- 1H NMR: Additional
2,2-dimethyl-2H- singlet for acetyl
Ci13H1403 218.25
chromene protons. IR: Carbonyl
(Ripariochromene B) stretch for ketone.
Desacetylripariochrom )
Identical to the
ene B (5-Hydroxy-2,2- ) o
_ C11H1202 176.21 intermediate in Stage
dimethyl-2H- N
chromene) '
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[https://www.benchchem.com/product/b15559222#total-synthesis-route-for-
desacetylripariochromene-b]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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